1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one” is a complex organic molecule. It has a molecular formula of C16H24FN3O3S and a molecular weight of 357.44 . The structure includes a pyrrolidin-1-yl group, a sulfonyl group, and a 5-fluoropyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a pyrrolidin-1-yl group, which is a type of nitrogen-containing heterocycle. It also contains a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon or hydrogen atom . Additionally, it contains a 5-fluoropyridin-2-yl group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) with a fluorine atom attached at the 5-position .Mécanisme D'action
Target of Action
Similar compounds have been found to targetneuropeptide receptors , such as the orexin receptors . These receptors play a crucial role in regulating wakefulness and sleep .
Biochemical Pathways
If it acts on the orexin receptors, it could affect theorexinergic system , which is involved in the regulation of sleep-wake cycles .
Pharmacokinetics
Similar compounds have been found to havehigh oral bioavailability and low to moderate clearance in preclinical species .
Result of Action
If it acts as an antagonist to the orexin receptors, it could lead to increased sleepiness or decreased wakefulness .
Analyse Biochimique
Biochemical Properties
The compound is known to inhibit orexin by competitively binding to two subtypes of orexin receptors (orexin receptor 1 and receptor 2) . Orexin neuropeptides are central regulators of wakefulness , and the antagonism of these receptors has been identified as a novel mechanism for treating insomnia .
Cellular Effects
The compound’s antagonistic action on orexin receptors can influence various cellular processes. By inhibiting orexin, it can affect sleep onset, maintenance, and next-day residual effects . It can also impact cell signaling pathways related to wakefulness and sleep .
Molecular Mechanism
At the molecular level, 1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one exerts its effects through binding interactions with orexin receptors . This binding inhibits the action of orexin neuropeptides, leading to changes in gene expression related to sleep and wakefulness .
Temporal Effects in Laboratory Settings
The compound has shown exceptional in vivo activity in preclinical sleep models . Over time, it has demonstrated stability and long-term effects on cellular function related to sleep .
Dosage Effects in Animal Models
In animal models, the efficacy of the compound was demonstrated using sleep parameter measurements
Propriétés
IUPAC Name |
1-[5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14(25)24-9-7-16-10-18(3-4-19(16)24)29(26,27)23-8-6-15(12-23)13-28-20-5-2-17(21)11-22-20/h2-5,10-11,15H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABKAKWVHAJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.